
1,3-Dioxoisoindolin-2-yl (S)-2-(6-methoxynaphthalen-2-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate is a complex organic compound that belongs to the class of isoindoline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoindoline Core: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative with an amine.
Introduction of the Naphthalene Moiety: This step involves the coupling of the isoindoline core with a naphthalene derivative, often through a Friedel-Crafts acylation reaction.
Esterification: The final step involves the esterification of the resulting compound with a suitable alcohol under acidic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
化学反应分析
Types of Reactions
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols.
科学研究应用
Chemistry
In chemistry, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound may exhibit various activities such as anti-inflammatory, antimicrobial, and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications. They may serve as lead compounds in drug discovery programs aimed at treating various diseases.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
Similar Compounds
Phthalic Anhydride Derivatives: These compounds share the isoindoline core and exhibit similar chemical properties.
Naphthalene Derivatives: Compounds with a naphthalene moiety often have comparable biological activities.
Uniqueness
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate is unique due to the specific combination of the isoindoline and naphthalene moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C22H17NO5 |
|---|---|
分子量 |
375.4 g/mol |
IUPAC 名称 |
(1,3-dioxoisoindol-2-yl) (2S)-2-(6-methoxynaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C22H17NO5/c1-13(14-7-8-16-12-17(27-2)10-9-15(16)11-14)22(26)28-23-20(24)18-5-3-4-6-19(18)21(23)25/h3-13H,1-2H3/t13-/m0/s1 |
InChI 键 |
XLVDRJSPJVBJAH-ZDUSSCGKSA-N |
手性 SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)ON3C(=O)C4=CC=CC=C4C3=O |
规范 SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)ON3C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-methoxyphenoxy)-N-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B15318128.png)
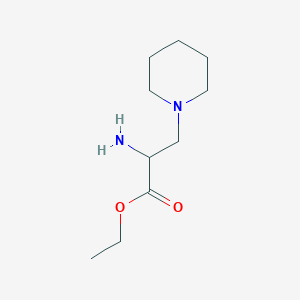
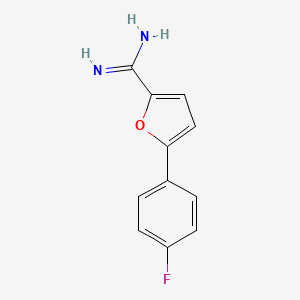
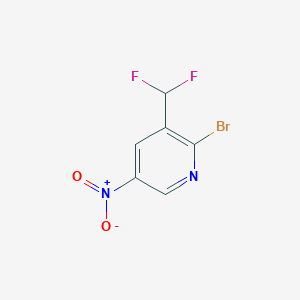
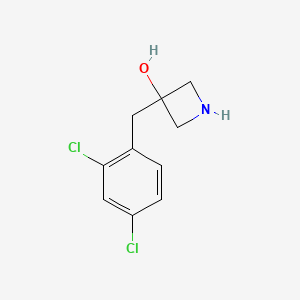
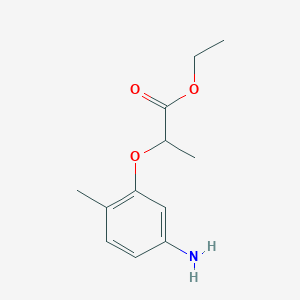


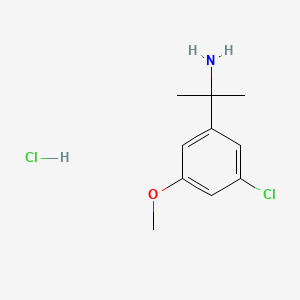
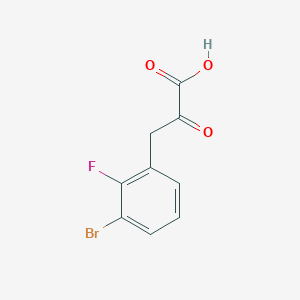
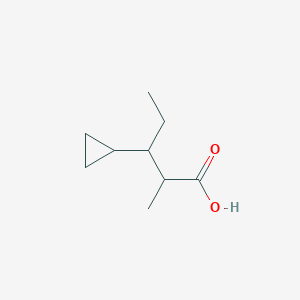
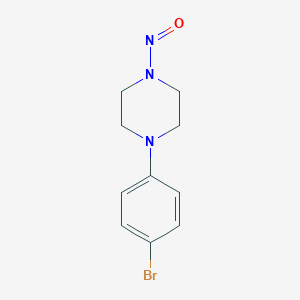
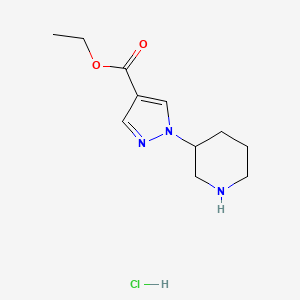
![6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B15318220.png)
